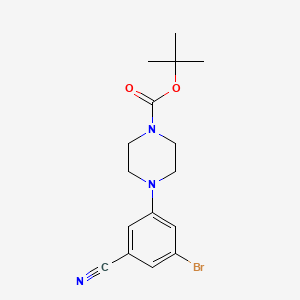
2,4,6-Trifluoro-3-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H2F3IO2 It is a derivative of benzoic acid, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-iodobenzoic acid typically involves the iodination of 2,4,6-trifluorobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as Oxone® in an aqueous solution under mild conditions . The reaction proceeds at room temperature, ensuring high yields and minimal by-products.
Industrial Production Methods: Industrial production of this compound may involve the hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile followed by de-chlorination using a transition metal catalyst in the presence of an alkanoic acid and water . This method ensures the production of high-purity 2,4,6-Trifluorobenzoic acid, which can then be iodinated to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluoro-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).
Common Reagents and Conditions:
Oxidizing Agents: Oxone® and other mild oxidizing agents are commonly used.
Solvents: Reactions are typically carried out in aqueous or organic solvents depending on the desired product.
Major Products:
Hypervalent Iodine Compounds: These are valuable intermediates in organic synthesis and are used as oxidizing agents in various reactions.
Scientific Research Applications
2,4,6-Trifluoro-3-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,4,6-Trifluoro-3-iodobenzoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both electron-withdrawing fluorine atoms and the reactive iodine atom. These properties make it a versatile reagent in organic synthesis, enabling the formation of complex molecules through substitution and oxidation reactions .
Comparison with Similar Compounds
2-Iodobenzoic Acid: Used as a precursor for oxidizing agents like IBX and DMP.
2,4,6-Trifluorobenzoic Acid: A key intermediate in the synthesis of 2,4,6-Trifluoro-3-iodobenzoic acid.
Uniqueness: this compound is unique due to the combination of fluorine and iodine substituents, which impart distinct reactivity and stability compared to other benzoic acid derivatives. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
CAS No. |
363598-23-6 |
|---|---|
Molecular Formula |
C7H2F3IO2 |
Molecular Weight |
301.99 g/mol |
IUPAC Name |
2,4,6-trifluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H2F3IO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,(H,12,13) |
InChI Key |
JALFCFDOJRNUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)I)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
![2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13912436.png)
![3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride](/img/structure/B13912437.png)
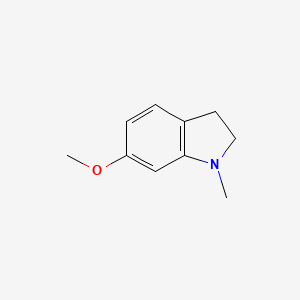
![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
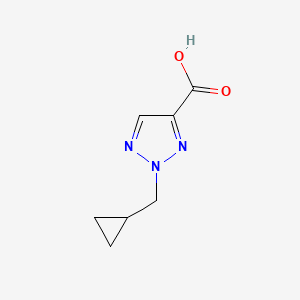
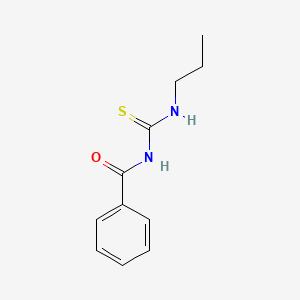
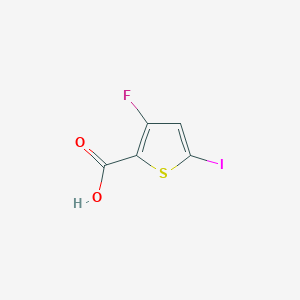
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
